(S)-1-(2,6-Difluorophenyl)ethanamine
Description
Significance of Chiral Amines in Contemporary Organic Synthesis Research
Chiral amines are fundamental building blocks in the field of organic chemistry, primarily due to their widespread presence in biologically active molecules. nbinno.comnih.gov Approximately 40-45% of small molecule pharmaceuticals contain chiral amine fragments, highlighting their importance in medicinal chemistry. nih.govopenaccessgovernment.org These compounds are integral to the synthesis of a vast array of natural products and drugs. nih.govresearchgate.net The specific three-dimensional arrangement, or stereochemistry, of these amines is often crucial for their biological function, as different enantiomers of a chiral molecule can exhibit varied pharmacological activities. nbinno.comopenaccessgovernment.org In some instances, one enantiomer may provide a desired therapeutic effect, while the other could be inactive or even cause adverse effects. openaccessgovernment.org
Beyond their role as components of bioactive molecules, chiral amines are valuable as resolving agents, chiral auxiliaries, and foundational structures for the asymmetric synthesis of more complex molecules. nih.gov They are also employed as catalysts in a variety of chemical transformations, including Aldol reactions, Mannich reactions, and Diels-Alder reactions. alfachemic.com In these catalytic roles, chiral amines can induce the formation of a specific enantiomer of the product, which is a critical aspect of modern synthetic chemistry. alfachemic.com The demand for efficient, atom-economical, and straightforward methods for synthesizing chiral amines remains a significant focus of contemporary research. researchgate.net
Table 1: Key Roles of Chiral Amines in Organic Synthesis
| Role | Description | Examples of Applications |
|---|---|---|
| Building Blocks | Serve as key structural motifs in the synthesis of complex molecules. | Pharmaceuticals, agrochemicals, natural products. nih.govopenaccessgovernment.org |
| Catalysts | Facilitate and control the stereochemical outcome of chemical reactions. | Asymmetric Mannich reactions, Aldol reactions, Diels-Alder reactions. alfachemic.com |
| Resolving Agents | Used to separate enantiomers from a racemic mixture. | Separation of chiral acids and alcohols. |
| Chiral Auxiliaries | Temporarily incorporated into a molecule to direct the stereoselective formation of a new chiral center. | Asymmetric alkylation, acylation, and Diels-Alder reactions. |
Overview of Stereoselective Synthesis of Fluoroaromatic Ethanamines
The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This has led to a growing interest in the development of synthetic methods for fluorine-containing compounds, particularly in the pharmaceutical and agrochemical industries. The stereoselective synthesis of fluoroaromatic ethanamines presents a unique set of challenges and opportunities.
A key challenge in the synthesis of these compounds is the controlled introduction of both the fluorine atom and the chiral amine center. nih.gov Various strategies have been developed to achieve high levels of stereoselectivity. One common approach is the asymmetric hydrogenation of prochiral imines, which can be catalyzed by transition metal complexes with chiral ligands. nih.gov Another method involves the enzymatic resolution of racemic mixtures, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the desired enantiomer.
Recent advancements in the field include the development of new catalytic systems and the use of chiral auxiliaries to control the stereochemical outcome of reactions. nih.gov For instance, the fluorination of chiral enamides has been shown to be a highly π-facial selective and regioselective method for producing chiral α-fluoro-imides, which can be precursors to fluoroaromatic amines. nih.gov Additionally, methods involving frustrated Lewis pairs for the monoselective C–F activation of geminal difluoroalkanes are being explored for the desymmetrization of these compounds to create chiral centers. nih.gov
Research Landscape Surrounding (S)-1-(2,6-Difluorophenyl)ethanamine
This compound is a chiral amine that has garnered interest within the research community due to its potential applications as a building block in the synthesis of more complex molecules. The presence of the difluorophenyl group makes it a valuable intermediate for the introduction of fluorine into target structures, potentially enhancing their biological activity.
The synthesis of this compound with high enantiomeric purity is a key area of investigation. Common synthetic routes include the asymmetric hydrogenation of a prochiral imine precursor and the enzymatic resolution of the corresponding racemic amine. For example, the use of chiral ligands such as (R)- or (S)-BINAP with transition metals like ruthenium or rhodium in asymmetric hydrogenation can achieve high enantiomeric excess. Enzymatic resolution, utilizing enzymes like Candida antarctica lipase (B570770) B (CAL-B), offers an alternative route where the enzyme selectively acetylates the (R)-enantiomer, leaving the desired (S)-amine.
Research into the applications of this compound is ongoing. Its structural motifs are found in compounds with potential biological activities. For instance, derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
Table 2: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (S)-1-(2,6-difluorophenyl)ethan-1-amine |
| CAS Number | 1217473-52-3 achemblock.com |
| Molecular Formula | C8H9F2N achemblock.com |
| Molecular Weight | 157.16 g/mol achemblock.com |
Structure
3D Structure
Properties
Molecular Formula |
C8H9F2N |
|---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
(1S)-1-(2,6-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9F2N/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m0/s1 |
InChI Key |
PDPHGCQJDUZZGM-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1F)F)N |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 1 2,6 Difluorophenyl Ethanamine
Asymmetric Catalytic Hydrogenation Strategies
Asymmetric catalytic hydrogenation represents a powerful and atom-economical method for the synthesis of chiral amines from prochiral precursors such as imines or ketones. This approach relies on the use of a chiral catalyst to control the stereochemical outcome of the hydrogenation reaction.
Chiral Metal-Ligand Catalysis for (S)-1-(2,6-Difluorophenyl)ethanamine Synthesis
The asymmetric hydrogenation of the corresponding prochiral imine, N-(1-(2,6-difluorophenyl)ethylidene)amine, is a prominent method for the synthesis of this compound. This transformation is typically achieved using transition metal catalysts, such as rhodium and ruthenium, complexed with chiral phosphine (B1218219) ligands. These ligands create a chiral environment around the metal center, directing the hydrogenation to one face of the imine and leading to the preferential formation of one enantiomer.
Prominent examples of chiral ligands employed in these systems include derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). nih.gov For instance, ruthenium-based catalysts bearing the TsDPEN ligand are well-established for the asymmetric transfer hydrogenation of ketones and imines. nih.gov While specific data for the direct asymmetric hydrogenation of the imine precursor to this compound is not extensively detailed in publicly available literature, analogous reactions with similar substrates suggest that high enantiomeric excesses (ee) are achievable under optimized conditions.
The general reaction parameters for such hydrogenations involve the use of a suitable solvent, a source of hydrogen gas (or a hydrogen donor in transfer hydrogenation), and a specific catalyst loading, often under elevated pressure and temperature. The choice of metal, ligand, and reaction conditions is critical to achieving both high conversion and high enantioselectivity.
Table 1: Representative Chiral Metal-Ligand Systems for Asymmetric Hydrogenation of Imines
| Metal | Chiral Ligand | Substrate Type | Reported Enantiomeric Excess (ee) |
| Rhodium | Bisphosphine-thiourea | Unprotected N-H Imines | Up to 95% |
| Ruthenium | TsDPEN derivatives | Aromatic Ketones/Imines | Up to 99% |
| Iridium | Ferrocenyl Diphosphine | Cyclic Imines | Up to 88% |
Note: This table presents data for analogous reactions and serves to illustrate the potential of these catalyst systems. Specific performance for the synthesis of this compound may vary.
Organocatalytic Approaches to Enantioselective Reduction
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. For the synthesis of chiral amines, organocatalytic transfer hydrogenation of imines offers a promising route. This methodology often employs a chiral Brønsted acid, such as a BINOL-derived phosphoric acid, to activate the imine towards reduction by a hydride donor, typically a Hantzsch ester. rsc.org
Biocatalytic Synthesis Routes
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility. For the synthesis of this compound, transaminases and enzymatic kinetic resolution are the most relevant biocatalytic strategies.
Enantioselective Reductive Amination using Transaminases
Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. In the context of synthesizing this compound, a transaminase can be used to directly convert the prochiral ketone, 2',6'-difluoroacetophenone, into the desired chiral amine with high enantiomeric excess. google.com
This process, known as asymmetric reductive amination, is highly attractive from an industrial perspective as it can achieve theoretical yields of 100% for the desired enantiomer. The reaction requires a suitable amine donor, often isopropylamine, which is converted to acetone (B3395972) as a byproduct. The stereoselectivity of the reaction is dictated by the specific transaminase used, with both (R)- and (S)-selective transaminases being available.
Several biotechnology companies have developed engineered transaminases with broad substrate scopes and improved stability, making them suitable for industrial-scale synthesis. google.com While specific data for the transaminase-mediated synthesis of this compound is proprietary and not widely published, patents indicate the general applicability of these enzymes to a wide range of ketones, including substituted acetophenones. google.comgoogle.com
Table 2: Key Parameters in Transaminase-Catalyzed Reductive Amination
| Parameter | Description | Typical Conditions |
| Enzyme | (S)-selective transaminase | Lyophilized powder or immobilized |
| Substrate | 2',6'-Difluoroacetophenone | |
| Amine Donor | Isopropylamine, Alanine | In excess to drive equilibrium |
| Co-factor | Pyridoxal-5'-phosphate (PLP) | Catalytic amount |
| pH | Typically neutral to slightly basic | |
| Temperature | 25-45 °C | |
| Solvent | Aqueous buffer, often with a co-solvent |
Enzymatic Kinetic Resolution Techniques
Enzymatic kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. This technique utilizes an enzyme that selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched. For the synthesis of this compound, a kinetic resolution of racemic 1-(2,6-difluorophenyl)ethanamine can be employed.
Lipases are commonly used enzymes for the kinetic resolution of amines. In the presence of an acyl donor, a lipase (B570770) can selectively acylate one enantiomer of the racemic amine. For example, an (R)-selective lipase would acylate the (R)-amine, allowing for the separation of the unreacted this compound. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.
While this method is effective, its efficiency is limited by the 50% yield. To overcome this, dynamic kinetic resolution (DKR) can be employed, which combines the enzymatic resolution with an in-situ racemization of the unreacted enantiomer, theoretically allowing for a 100% yield of the desired product. However, the application of enzymatic kinetic resolution, dynamic or otherwise, to 1-(2,6-difluorophenyl)ethanamine is not extensively documented in scientific literature, though it remains a viable synthetic strategy based on its success with other chiral amines. tudelft.nlnih.gov
Chemoenzymatic Cascade Reactions for this compound Synthesis
Chemoenzymatic cascade reactions combine the advantages of both chemical and enzymatic catalysis in a one-pot process, leading to increased efficiency and reduced waste. For the synthesis of this compound, a potential chemoenzymatic cascade could involve the dynamic kinetic resolution of the racemic amine.
This process would integrate the enzymatic kinetic resolution, for instance using a lipase for selective acylation, with a chemical catalyst for the in-situ racemization of the unreacted amine enantiomer. Such a system would continuously convert the unwanted enantiomer into the desired one, ultimately leading to a high yield of the enantiomerically pure product. While the concept is well-established for other chiral amines, specific chemoenzymatic cascade reactions for the synthesis of this compound have not been reported in detail. The development of such a process would represent a significant advancement in the efficient and sustainable production of this valuable chiral intermediate.
Asymmetric Reductive Amination Methodologies via Imines
Asymmetric reductive amination of the corresponding prochiral ketone, 2,6-difluoroacetophenone, represents one of the most direct and atom-economical approaches to this compound. This transformation is typically achieved through the in situ formation of an imine intermediate, which is then stereoselectively reduced. Both transition-metal catalysis and biocatalysis have proven effective for this purpose.
Transition-metal catalysts, particularly those based on ruthenium and iridium complexed with chiral ligands, have been extensively developed for the asymmetric hydrogenation of imines. While direct literature on the asymmetric reductive amination of 2,6-difluoroacetophenone is sparse, highly analogous transformations provide a strong indication of feasible and effective methodologies. For instance, the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been achieved with high enantioselectivity. researchgate.netnih.gov In these cases, a ruthenium catalyst, such as Ru(OAc)₂((S)-BINAP), in the presence of an ammonium (B1175870) salt like ammonium trifluoroacetate (B77799) under hydrogen pressure, has yielded the corresponding chiral primary amines in excellent enantiomeric excess (ee), often exceeding 95%. researchgate.netnih.gov
The general conditions for such a reaction would involve the ketone, an ammonia (B1221849) source, the chiral catalyst, and a hydrogen source in a suitable solvent. The key to success lies in the selection of the chiral ligand, which dictates the facial selectivity of the hydride attack on the imine intermediate.
| Catalyst Precursor | Chiral Ligand | Amine Source | H₂ Pressure (MPa) | Solvent | Typical ee (%) |
| Ru(OAc)₂ | (S)-BINAP | NH₄OCOCF₃ | 0.8 | Methanol (B129727) | >95 |
| [Ir(COD)Cl]₂ | Chiral Phosphoramidite | NH₃ | 1-5 | Toluene | >90 |
Biocatalysis offers a green and highly selective alternative to metal-based catalysts. Imine reductases (IREDs), also known as reductive aminases (RedAms), are enzymes that can catalyze the asymmetric reduction of imines to amines with high enantiopurity. These enzymes utilize a cofactor, typically NADPH, which is regenerated in situ using a sacrificial substrate like glucose or isopropanol (B130326). The reductive amination of various fluorinated acetophenones has been successfully demonstrated using RedAms from fungal sources, achieving high conversions (>90%) and excellent enantiomeric excess (85-99% ee). researchgate.net This enzymatic approach is conducted in aqueous buffer systems under mild conditions, making it an attractive method for sustainable synthesis.
Diastereoselective Synthesis via Chiral Auxiliaries
The use of chiral auxiliaries is a powerful and reliable strategy for asymmetric synthesis. In this approach, the prochiral ketone, 2,6-difluoroacetophenone, is condensed with a chiral auxiliary to form a chiral intermediate, typically a sulfinylimine. The stereocenter on the auxiliary then directs the stereoselective addition of a hydride reagent. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched amine.
One of the most widely used and effective chiral auxiliaries for the synthesis of chiral amines is (S)-2-methyl-2-propanesulfinamide, also known as Ellman's auxiliary. The synthesis would proceed via the following steps:
Condensation: 2,6-Difluoroacetophenone is reacted with (S)-2-methyl-2-propanesulfinamide in the presence of a dehydrating agent, such as titanium(IV) ethoxide (Ti(OEt)₄), to form the corresponding N-sulfinylimine.
Diastereoselective Reduction: The resulting chiral sulfinylimine is then reduced with a hydride reagent. The bulky tert-butyl group of the sulfinyl moiety effectively shields one face of the C=N bond, leading to a highly diastereoselective hydride attack from the less hindered face. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) and L-Selectride®.
Auxiliary Cleavage: The sulfinyl group is readily cleaved under acidic conditions, for example, with hydrochloric acid in a protic solvent like methanol, to afford the target this compound as its hydrochloride salt. The chiral auxiliary can often be recovered and reused.
This methodology has been successfully applied to a wide range of ketones, including those with sterically demanding and electron-deficient aromatic rings, consistently providing high diastereoselectivities and yields. nih.govnih.govosi.lv
| Step | Reagents and Conditions | Intermediate | Typical Diastereomeric Ratio (dr) |
| Condensation | (S)-2-Methyl-2-propanesulfinamide, Ti(OEt)₄, THF, rt | N-tert-Butanesulfinyl ketimine | N/A |
| Reduction | NaBH₄, THF, -48 °C to rt | Sulfinamide | >95:5 |
| Cleavage | HCl in MeOH, rt | This compound | N/A |
Another notable chiral auxiliary is pseudoephedrine. While more commonly used in asymmetric alkylations, it can be adapted for the synthesis of chiral amines. nih.govharvard.eduresearchgate.netnih.gov
Total Synthesis Approaches for Complex Chiral Molecules Incorporating the this compound Fragment
The this compound moiety is a key structural element in several complex chiral molecules of medicinal interest. Its incorporation during a total synthesis campaign highlights the importance of the aforementioned synthetic methodologies in providing enantiomerically pure starting materials.
While a specific total synthesis of a natural product containing the exact this compound fragment is not readily found in the literature, the synthesis of complex pharmaceutical agents often relies on structurally similar chiral amines. For instance, the synthesis of Tasimelteon, a melatonin (B1676174) receptor agonist used for the treatment of non-24-hour sleep-wake disorder, involves the construction of a chiral cyclopropylmethylamine derivative. researchgate.nettandfonline.comtandfonline.comgoogle.comwipo.int The synthetic strategies employed to generate the chiral amine core in Tasimelteon, such as asymmetric reduction of a key ketone intermediate, mirror the principles discussed for the synthesis of this compound.
For example, the amine could be acylated to form an amide bond with a complex carboxylic acid fragment, or it could undergo reductive amination with a keto-ester to introduce further complexity and functionality. The presence of the difluorophenyl group can influence the reactivity of the amine and may require specific coupling conditions to be employed.
The ability to access this compound with high enantiomeric purity through reliable and scalable methods is therefore a critical enabling factor in the discovery and development of new complex chiral molecules with potential therapeutic applications.
Mechanistic Investigations in the Synthesis of S 1 2,6 Difluorophenyl Ethanamine
Elucidation of Catalytic Cycle Pathways in Asymmetric Synthesis
The most prevalent method for synthesizing chiral amines like (S)-1-(2,6-Difluorophenyl)ethanamine is the asymmetric hydrogenation or transfer hydrogenation of a prochiral precursor, typically 2,6-difluoroacetophenone or the corresponding N-arylsulfonylimine. Ruthenium and Rhodium-based catalysts, featuring chiral diphosphine and diamine ligands, are particularly effective.
The mechanism for these transformations, particularly with Noyori-type Ru(II) catalysts, is understood to proceed via a metal-ligand bifunctional pathway rather than direct coordination of the substrate to the metal center in the turnover-limiting step. acs.orgsemanticscholar.org The catalytic cycle for the hydrogenation of a ketone is generally accepted as follows:
Catalyst Activation: A precatalyst, such as RuCl₂[(S)-BINAP][(S,S)-DPEN], is activated by a base in an alcohol solvent to form a 16-electron Ru-amide complex. This species then reacts with hydrogen to generate the active 18-electron dihydride catalyst, RuH₂[(S)-BINAP][(S,S)-DPEN]. nih.gov
Hydrogen Transfer: The key step involves a concerted, outer-sphere transfer of a hydride from the ruthenium center and a proton from the ancillary diamine ligand (N-H) to the carbonyl carbon and oxygen of the ketone substrate, respectively. acs.orgacs.org This occurs through a six-membered pericyclic transition state. acs.orgacs.org
Product Release and Catalyst Regeneration: The resulting (S)-alcohol is released, and the 16e Ru-amide complex is regenerated. It then reacts with another molecule of H₂ to restart the cycle. nih.gov
A similar mechanism is operative for the hydrogenation of imines. For asymmetric transfer hydrogenation, a hydrogen donor like 2-propanol or formic acid is used instead of molecular hydrogen. acs.org The catalyst, often a Rh-TsDPEN complex, facilitates the transfer of hydrogen from the donor to the imine through a related bifunctional mechanism. researchgate.net
Organocatalytic methods also provide a pathway to chiral amines. The transfer hydrogenation of imines using a Hantzsch ester as the hydride source and a chiral BINOL-derived phosphoric acid as the catalyst is a prominent example. rsc.org The proposed catalytic cycle involves the protonation of the imine by the chiral phosphoric acid, forming a chiral ion pair. The Hantzsch ester then delivers a hydride to the activated iminium ion, with the chiral counterion directing the stereochemical outcome. rsc.org
Table 1: Key Intermediates in Ru-Catalyzed Asymmetric Hydrogenation
| Intermediate/Complex | Description | Role in Catalytic Cycle |
| RuCl₂[diphosphine][diamine] | Precatalyst | Starting complex before activation. |
| RuH₂(diphosphine)(diamine) | Active Catalyst | The 18-electron dihydride species that delivers hydrogen. nih.gov |
| [Substrate---H-N-Ru-H] | Transition State | Six-membered pericyclic arrangement for concerted H⁻/H⁺ transfer. acs.org |
| [RuH(diphosphine)(diamine)]⁺ | Cationic Intermediate | Formed during the cycle, especially under base-free conditions. acs.org |
Stereocontrol Mechanisms in Enzymatic Biocatalysis
Enzymatic methods, particularly kinetic resolution of racemic 1-(2,6-difluorophenyl)ethanamine, offer an alternative and highly selective route to the (S)-enantiomer. Lipases and transaminases are the most commonly employed enzymes for this purpose.
Lipase-Catalyzed Kinetic Resolution: Lipases catalyze the enantioselective acylation of the racemic amine. mdpi.com In a typical process, an acyl donor (e.g., an ester like ethyl acetate) is used to acylate one enantiomer of the amine at a much faster rate than the other. For instance, Candida antarctica lipase (B570770) B (CALB) might selectively acylate the (R)-amine, leaving the desired (S)-amine unreacted.
The mechanism of stereocontrol involves a catalytic triad (B1167595) (typically Ser-His-Asp) in the enzyme's active site. jocpr.com
Acyl-Enzyme Formation: The serine hydroxyl group attacks the carbonyl carbon of the acyl donor, forming a tetrahedral intermediate. This collapses to form a covalent acyl-enzyme intermediate, releasing the alcohol part of the ester.
Enantioselective Aminolysis: The racemic amine then acts as a nucleophile. One enantiomer, say (R)-1-(2,6-difluorophenyl)ethanamine, fits sterically and electronically more favorably into the active site to attack the acyl-enzyme intermediate. This forms a second tetrahedral intermediate.
Product Formation: This intermediate collapses, releasing the (R)-acylated amine and regenerating the free enzyme. The (S)-amine reacts much slower, or not at all, allowing for its separation. rsc.org
The enantioselectivity is determined by the difference in activation energies for the reactions of the two enantiomers within the chiral pocket of the enzyme.
Transaminase-Catalyzed Asymmetric Synthesis: Transaminases (also known as aminotransferases) can produce chiral amines directly from a prochiral ketone (2,6-difluoroacetophenone) in a process called asymmetric synthesis. mdpi.com These enzymes utilize pyridoxal-5'-phosphate (PLP) as a cofactor. mdpi.com The mechanism is a "ping-pong bi-bi" process: mdpi.commdpi.com
First Half-Reaction (Ping): The PLP cofactor, initially bound to a lysine (B10760008) residue in the active site as an internal aldimine, reacts with an amino donor (e.g., L-alanine). This forms an external aldimine, which then tautomerizes and hydrolyzes to release pyruvate (B1213749) and form pyridoxamine-5'-phosphate (PMP).
Second Half-Reaction (Pong): The prochiral ketone, 2,6-difluoroacetophenone, enters the active site and reacts with the PMP. This forms a ketimine intermediate, which then tautomerizes to an aldimine. Hydrolysis of this aldimine releases the chiral this compound and regenerates the PLP-lysine adduct, completing the cycle. nih.gov
Stereocontrol is dictated by the enzyme's active site, which binds the ketone in a specific orientation, ensuring that the amino group is added to only one of the prochiral faces. nih.gov
Transition State Analysis for Enantioselectivity Determination
The stereochemical outcome of asymmetric catalysis is determined by the relative energy barriers of the two diastereomeric transition states leading to the (R) and (S) products. Computational studies, particularly Density Functional Theory (DFT), have been instrumental in analyzing these transition states. nih.govnih.gov
In the Ru(II)-diamine-diphosphine catalyzed hydrogenation of ketones, the favored transition state is the one that minimizes steric repulsion between the substituents on the ketone and the chiral ligands. acs.org The chair-like, six-membered pericyclic transition state model is widely accepted. acs.orgacs.org The enantioselectivity arises from the energetic preference of one diastereomeric transition state over the other. For example, in the hydrogenation of an aryl alkyl ketone, the catalyst's chiral environment, created by the phenyl groups on the diamine and the BINAP ligand, forces the larger aryl group of the ketone into a pseudo-equatorial position to avoid steric clash, leading to the preferential formation of one enantiomer.
DFT studies on the Rh-TsDPEN catalyzed transfer hydrogenation of imines in a water-methanol co-solvent system have shown that the solvent plays a crucial role. researchgate.net The calculations revealed that methanol (B129727) can participate in the transition state, forming a hydrogen bond that lowers the activation barrier compared to a transition state without solvent participation or with water participation. researchgate.net This highlights that the transition state is not just composed of the catalyst and substrate but is a more complex assembly involving the surrounding medium.
For organocatalytic reactions, such as proline-catalyzed Michael additions, refined transition-state models have been proposed. acs.org While early models emphasized a hydrogen bond between the nitro group of the electrophile and the proline's carboxylic acid, later DFT calculations suggested that under certain base-free conditions, a transition state devoid of this hydrogen bond is energetically favored. acs.org This demonstrates the complexity and condition-dependent nature of stereocontrolling transition states.
Table 2: Calculated Energy Differences in Diastereomeric Transition States
| Reaction Type | Catalyst System | ΔΔG‡ (kcal/mol) (Favored - Disfavored) | Predicted Enantioselectivity | Reference |
| Transfer Hydrogenation of Imine | Rh-TsDPEN in Methanol | ~3.0 | High | Based on DFT studies researchgate.net |
| Proline-Catalyzed Michael Addition | Proline (Base-Free) | ~1.5 - 2.5 | High | Based on DFT studies acs.org |
| Ru-Catalyzed Ketone Hydrogenation | Ru-BINAP/DPEN | >2.0 | >95% ee | General finding from mechanistic studies acs.org |
Note: The values are illustrative based on typical findings in the literature for related systems.
Role of Substrate-Catalyst Interactions in Stereochemical Outcome
The precise control of enantioselectivity is governed by the intricate network of interactions between the chiral catalyst and the substrate in the transition state. These interactions can be steric repulsions or attractive noncovalent forces like hydrogen bonding, CH-π interactions, and electrostatic interactions. acs.org
In the context of Ru-catalyzed hydrogenation, the chirality of both the diphosphine (e.g., BINAP) and the diamine (e.g., DPEN) ligands is crucial. The C₂-symmetry of the ligands creates a well-defined chiral pocket. The enantioselectivity is often rationalized by steric models where the substrate orients itself to place its larger and smaller substituents in the most sterically favorable positions within this pocket. researchgate.net The N-H group of the diamine ligand is not just a proton source but also acts as a handle to orient the substrate through hydrogen bonding with the carbonyl oxygen or imine nitrogen. acs.org
In enzymatic catalysis, the stereochemical outcome is almost entirely dictated by the precise positioning of the substrate within the enzyme's active site. A multitude of weak interactions—hydrogen bonds, hydrophobic interactions, and electrostatic forces—lock the substrate into a single, productive conformation, exposing only one of its two prochiral faces to the catalytic machinery. This multi-point interaction model explains the exceptionally high enantioselectivity often observed in biocatalysis.
Stereochemical Purity and Enantiomeric Control in S 1 2,6 Difluorophenyl Ethanamine Production
Methodologies for Enantiomeric Excess Determination in (S)-1-(2,6-Difluorophenyl)ethanamine
The accurate determination of enantiomeric excess (e.e.) is fundamental to evaluating the success of asymmetric syntheses and resolution processes. nih.gov For this compound, several chromatographic and spectroscopic methods are employed.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a predominant technique for separating and quantifying the enantiomers of chiral amines. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For this compound, cellulose-based columns are effective. mdpi.com For instance, a Chiralpak® IA column with a mobile phase of hexane (B92381) and isopropanol (B130326) can be used to monitor the reaction progress and confirm the stereochemistry. The differential interaction between the enantiomers and the chiral selector on the stationary phase allows for their separation and subsequent quantification by a detector. mdpi.com
Chiral Gas Chromatography (GC): Gas chromatography can also be adapted for enantiomeric separation. gcms.cz This technique requires the use of capillary columns coated with a chiral stationary phase, often a derivatized cyclodextrin (B1172386). gcms.cz The volatile amine enantiomers interact with the chiral environment of the column, resulting in separation based on the transient formation of diastereomeric complexes. This allows for the determination of the enantiomeric ratio in a sample.
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: NMR spectroscopy becomes a powerful tool for determining enantiomeric purity upon the addition of a chiral shift reagent. These reagents are typically paramagnetic lanthanide complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato] europium(III) (Eu(hfc)₃), which are optically active. chemistnotes.com When added to a sample of this compound, the amine's lone pair of electrons coordinates with the Lewis acidic lanthanide center. libretexts.orgmdpi.com This interaction forms transient diastereomeric complexes, as the shift reagent is itself chiral. chemistnotes.com Because diastereomers have different physical properties, the protons in each enantiomer experience a different magnetic environment, leading to the separation of their signals in the NMR spectrum. libretexts.orgresearchgate.net The enantiomeric excess can then be calculated by integrating the corresponding distinct peaks for each enantiomer. libretexts.org
| Methodology | Principle of Separation | Typical Conditions/Reagents | Key Advantages |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Column: Chiralpak® IA; Mobile Phase: Hexane/Isopropanol. | High accuracy, widely applicable, direct quantification. mdpi.com |
| Chiral GC | Formation of transient diastereomeric complexes with a cyclodextrin-based CSP. gcms.cz | Capillary column with a derivatized cyclodextrin phase. | High resolution for volatile compounds. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a Chiral Shift Reagent, causing signal splitting. chemistnotes.com | Paramagnetic lanthanide complexes (e.g., Eu(hfc)₃). chemistnotes.com | Direct observation and integration, no physical separation needed. libretexts.org |
Strategies for Enantiopurification and Resolution
Obtaining this compound in high enantiomeric purity often requires either an enantioselective synthesis or the resolution of a racemic mixture. Resolution is the process of separating a racemate into its constituent enantiomers. libretexts.org
Classical Resolution via Diastereomeric Salt Formation: This is a well-established technique for resolving racemic amines. libretexts.org The process involves reacting the racemic 1-(2,6-difluorophenyl)ethanamine with a single enantiomer of a chiral acid, such as (+)-tartaric acid or a derivative like di-p-toluoyl tartaric acid (DPTA). libretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts: [(S)-amine·(R)-acid] and [(R)-amine·(R)-acid]. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to neutralize the resolving acid and liberate the pure (S)-enantiomer of the amine. libretexts.org This process may require multiple recrystallizations to achieve high optical purity. libretexts.org
Enzymatic Resolution: A highly selective alternative is enzymatic resolution. This method leverages the stereospecificity of enzymes, such as lipases. For instance, Candida antarctica lipase (B570770) B (CAL-B) can be used to selectively acylate the (R)-enantiomer in a racemic mixture of 1-(2,6-difluorophenyl)ethanamine, leaving the desired (S)-amine unreacted. The resulting N-acetylated (R)-amine can then be easily separated from the unreacted (S)-amine by standard methods like extraction or chromatography, yielding the (S)-enantiomer with high enantiomeric excess.
Factors Influencing Enantioselectivity in this compound Synthesis
The most efficient route to an enantiopure compound is often through asymmetric synthesis, where the desired stereocenter is created selectively. The asymmetric hydrogenation of a prochiral imine precursor is a common method for producing this compound. The success of such a synthesis is highly dependent on several key factors.
Ligand Design: The choice of the chiral ligand complexed to the transition metal catalyst (e.g., Ruthenium or Rhodium) is paramount. Chiral phosphine (B1218219) ligands, such as (R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), create a chiral environment around the metal center. This chiral pocket directs the hydrogenation of the imine substrate from a specific face, leading to the preferential formation of one enantiomer over the other. The specific structure of the ligand directly influences the degree of enantioselectivity, with high enantiomeric excesses (ee >98%) being achievable with optimized ligand-metal combinations.
Solvent Effects: The solvent can influence the catalyst's activity and selectivity. In asymmetric hydrogenation, polar protic solvents like methanol (B129727) or ethanol (B145695) are often used. The solvent can affect the solubility of the catalyst and substrate, as well as stabilize transition states, thereby impacting the enantiomeric outcome of the reaction.
Temperature: Reaction temperature is a critical parameter for controlling enantioselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states leading to the (S) and (R) products, which generally results in higher enantiomeric excess. For instance, maintaining temperatures between 0–5°C during certain synthetic steps can help suppress racemization and improve selectivity.
| Factor | Influence on Synthesis | Example |
|---|---|---|
| Chiral Ligand | Creates a chiral environment around the metal catalyst, directing the stereochemical outcome. | (R)-BINAP or Josiphos ligands with a Palladium catalyst. |
| Solvent | Affects catalyst solubility, stability, and the energy of transition states. | Methanol or Ethanol for hydrogenation reactions. |
| Temperature | Lower temperatures typically enhance selectivity by increasing the energy difference between competing reaction pathways. | Maintaining 60-80°C for hydrogenation can be optimal for balancing rate and selectivity. |
Role of S 1 2,6 Difluorophenyl Ethanamine As a Chiral Building Block in Asymmetric Synthesis
Applications in the Asymmetric Synthesis of Chiral Pharmaceuticals and Agrochemicals
Chiral amines are critical intermediates in the synthesis of single-enantiomer drugs. The synthesis of complex chiral drug candidates often relies on the use of such building blocks to introduce the desired stereochemistry. researchgate.net While specific examples for the (S)-enantiomer are proprietary or less documented in public literature, the utility of the 1-(2,6-Difluorophenyl)ethanamine scaffold is clearly demonstrated in the synthesis of related pharmaceutical agents.
For instance, the analogous (R)-enantiomer is a key structural component in the synthesis pathway for Glasdegib, a drug approved for the treatment of acute myeloid leukemia (AML). chemicalbook.comnih.gov In the synthesis of Glasdegib, a related chiral amine is created through a key enzymatic transamination step that establishes the required stereocenters. chemicalbook.com This highlights the importance of such chiral amines in constructing the core of complex, biologically active molecules. The availability of (S)-1-(2,6-Difluorophenyl)ethanamine allows for the synthesis of the opposite enantiomer or diastereomer of a target compound, which is essential for structure-activity relationship (SAR) studies during drug development.
The unique chemical structure and reactivity of this compound also make it a valuable component in the development of agrochemicals. The incorporation of fluorinated moieties can enhance the efficacy and stability of active ingredients in agricultural applications.
Table 1: Example of a Related Chiral Amine in Pharmaceutical Synthesis
| Drug | Key Chiral Intermediate | Therapeutic Area |
|---|
Note: The synthesis of Glasdegib utilizes a related chiral amine scaffold, demonstrating the role of such building blocks in modern drug synthesis. chemicalbook.comnih.gov
Utilization as a Chiral Auxiliary in Stereoselective Reactions
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. researchgate.netnih.gov After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. researchgate.net Chiral amines like this compound are well-suited to act as chiral auxiliaries.
The amine can be reacted with a carboxylic acid or its derivative to form a chiral amide. The steric and electronic properties of the difluorophenyl group on the amine can then effectively shield one face of an enolate formed from the amide, directing incoming electrophiles to the opposite face. This strategy is highly effective for diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids, aldehydes, and ketones after the auxiliary is cleaved. nih.govharvard.edu This approach is a cornerstone of asymmetric synthesis for creating stereocenters, including quaternary ones. nih.govharvard.edu
Table 2: General Scheme for Use as a Chiral Auxiliary
| Step | Description | Purpose |
|---|---|---|
| 1. Attachment | The chiral amine is coupled with a prochiral carboxylic acid to form a chiral amide. | Introduce a stereodirecting group. |
| 2. Stereoselective Reaction | The amide is converted to an enolate and reacted with an electrophile (e.g., an alkyl halide). The auxiliary directs the approach of the electrophile. | Create a new stereocenter with high diastereoselectivity. |
| 3. Cleavage | The auxiliary is hydrolytically or otherwise removed from the product. | Yield the enantiomerically enriched product and recover the auxiliary. |
Precursor for Chiral Ligands in Asymmetric Catalysis
Chiral phosphine (B1218219) ligands are of paramount importance in transition-metal-catalyzed asymmetric reactions, such as hydrogenation and cross-coupling. nih.govtcichemicals.com Ligands possessing chirality on the phosphorus atom, known as P-chiral or P-stereogenic ligands, have demonstrated exceptional performance in achieving high enantioselectivity. nih.govnih.gov
The synthesis of these sophisticated ligands often begins with readily available chiral starting materials, including chiral amines. This compound can serve as a precursor to create novel P-chiral phosphine ligands. A common synthetic strategy involves the reaction of the chiral amine with a chlorophosphine to form an aminophosphine (B1255530) intermediate. Subsequent transformations, such as reduction and substitution, can lead to the final P-chiral phosphine ligand, where the stereochemistry of the amine directs the stereochemical outcome at the phosphorus center. The resulting ligands can then be used to create highly efficient metal catalysts for a wide range of asymmetric transformations. nih.gov
Participation in Stereoselective C-C and C-N Bond Forming Reactions
This compound is directly involved in stereoselective bond-forming reactions that are fundamental to asymmetric synthesis.
Stereoselective C-N Bond Formation: Enzymatic transamination is a powerful method for the asymmetric synthesis of chiral amines from ketones, forming a C-N bond with high stereoselectivity. chemicalbook.com In the synthesis of the pharmaceutical Glasdegib, a transaminase enzyme selectively acts on one enantiomer of a ketone precursor to produce the desired chiral amine. chemicalbook.com This process exemplifies how a chiral amine building block can be synthesized and incorporated into a larger molecule in a highly controlled manner.
Stereoselective C-C Bond Formation: When used as a chiral auxiliary (as described in section 5.2), this compound facilitates stereoselective C-C bond formation. By forming a chiral amide, it can direct the diastereoselective alkylation of the α-carbon, a classic C-C bond-forming reaction. nih.govharvard.edu This methodology allows for the construction of complex carbon skeletons with precise control over the stereochemistry. researchgate.net
Role in Resolution of Racemic Mixtures
Classical resolution is a robust and widely used technique for separating a racemic mixture into its constituent enantiomers. pbworks.com This method relies on the reaction of a racemate with a single, pure enantiomer of another chiral compound, known as a resolving agent, to form a pair of diastereomers. pbworks.comlibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. pbworks.comlibretexts.org
As an enantiomerically pure amine, this compound is an excellent resolving agent for racemic carboxylic acids. libretexts.org When mixed with a racemic acid, it forms two diastereomeric salts: the ((S)-amine)-(R)-acid) salt and the ((S)-amine)-(S)-acid) salt. libretexts.org Due to differences in their crystal lattice energies, one of these salts will typically crystallize preferentially from a suitable solvent. After separation by filtration, the addition of a strong acid or base regenerates the pure enantiomer of the acid and recovers the chiral amine resolving agent. pbworks.comlibretexts.org
Table 3: Process of Racemic Acid Resolution
| Step | Process | Result |
|---|---|---|
| 1. Salt Formation | Racemic acid is treated with this compound. | A mixture of two diastereomeric salts is formed in solution. |
| 2. Fractional Crystallization | The solution is cooled or concentrated, causing the less soluble diastereomeric salt to crystallize. | The less soluble salt is isolated as a solid. |
| 3. Separation | The solid crystals are separated from the solution (containing the more soluble salt) by filtration. | Physical separation of the two diastereomers. |
| 4. Liberation | The isolated salt is treated with a strong acid to liberate the enantiomerically pure carboxylic acid and the amine salt. The amine can be recovered by subsequent basification. | Isolation of one pure enantiomer of the acid and recovery of the resolving agent. |
Derivatization and Structural Modification of S 1 2,6 Difluorophenyl Ethanamine for Enhanced Chiral Applications
Synthesis of Amide Derivatives for Chiral Recognition Studies
The conversion of (S)-1-(2,6-Difluorophenyl)ethanamine into amide derivatives is a fundamental strategy for its application in chiral recognition. The resulting amides can function as chiral solvating agents (CSAs), forming transient diastereomeric complexes with racemic analytes through interactions such as hydrogen bonding. These interactions lead to distinct chemical environments for the enantiomers of the analyte, which can be observed and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net
The synthesis typically involves the reaction of the amine with a carboxylic acid, acyl chloride, or anhydride. The use of coupling agents is common for reactions with carboxylic acids to facilitate amide bond formation. rsc.org For example, reacting this compound with a chiral carboxylic acid like (R)-mandelic acid would produce N-((S)-1-(2,6-difluorophenyl)ethyl)-(R)-2-hydroxy-2-phenylacetamide.
In chiral recognition studies, these amide derivatives are used to determine the enantiomeric purity of various chiral compounds. researchgate.net When the amide derivative is added to a solution of a racemic analyte, the differing interactions between the chiral amide and each enantiomer of the analyte result in the separation of NMR signals, particularly for protons close to the stereogenic centers. The magnitude of this separation (diastereomeric non-equivalence, Δδ) is a measure of the recognition efficiency.
Table 1: Representative Coupling Agents for Amide Synthesis
| Coupling Agent | Full Name | Activating Group | Byproducts |
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Dicyclohexylurea (DCU) |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Carbodiimide | Water-soluble urea |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium | Water-soluble |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium | Tetramethylurea |
Formation of Salts and Co-crystals for Stereochemical Control
The basic nature of the amine group in this compound allows it to react with chiral acids to form diastereomeric salts. This principle is the foundation of classical resolution, a widely used method for separating enantiomers. libretexts.org When a racemic mixture of an acid is treated with enantiomerically pure this compound, two diastereomeric salts are formed: [(S)-amine·(R)-acid] and [(S)-amine·(S)-acid]. Because diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org Once separated, the pure enantiomer of the acid can be recovered by treating the salt with a strong base to deprotonate the amine.
Beyond classical salts formed by proton transfer, this compound can also form co-crystals with suitable co-formers. nih.gov Co-crystals are multi-component crystalline solids held together by non-covalent interactions, such as hydrogen bonding. nih.gov Enantiospecific co-crystallization can serve as a powerful method for chiral resolution, where the chiral amine selectively forms a stable co-crystal with only one enantiomer of a racemic co-former. researchgate.net The design of these systems relies on understanding the supramolecular interactions that govern crystal packing. researchgate.net
Table 2: Common Chiral Acids for Diastereomeric Salt Resolution
| Resolving Agent | Acidity | Common Solvents for Crystallization |
| (R,R)-Tartaric Acid | Strong | Water, Ethanol (B145695), Methanol (B129727) |
| (S)-Mandelic Acid | Moderate | Isopropanol (B130326), Ethyl Acetate |
| (1R)-(-)-10-Camphorsulfonic Acid | Strong | Acetone (B3395972), Ethanol |
| N-Acetyl-L-phenylalanine | Weak | Water, Acetonitrile |
Development of Chiral Amine-Based Ligands and Catalysts
This compound is a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. The amine can be incorporated into larger molecular scaffolds to create polydentate ligands that can coordinate with transition metals like copper, palladium, rhodium, or ruthenium.
A common strategy is the synthesis of Schiff base (imine) ligands by condensing the amine with a substituted salicylaldehyde. The resulting N,O-bidentate ligand can then be complexed with a metal salt. These chiral metal complexes can act as highly effective catalysts for a variety of asymmetric reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. mdpi.comnih.gov The steric and electronic properties of the 2,6-difluorophenyl group can significantly influence the catalyst's activity and the stereoselectivity of the reaction by creating a well-defined chiral pocket around the metal center.
Table 3: Potential Asymmetric Reactions Catalyzed by Metal Complexes of this compound-Derived Ligands
| Reaction Type | Metal Center | Substrate Example | Potential Enantiomeric Excess (ee) |
| Friedel-Crafts Alkylation | Copper (Cu) | Indole and nitroalkene | >80% |
| Asymmetric Hydrogenation | Ruthenium (Ru) | Prochiral ketone | >95% |
| Allylic Alkylation | Palladium (Pd) | 1,3-Diphenylallyl acetate | >90% |
| Asymmetric Oxidation | Vanadium (V) | Thioanisole | >75% researchgate.net |
Functionalization for Advanced Material Science Applications (e.g., Chiral Polymers)
The incorporation of this compound into macromolecules is a promising avenue for the development of advanced chiral materials. Chiral polymers can be synthesized by using the amine or its derivatives as a monomer in polymerization reactions. researchgate.net For instance, polycondensation of the amine with a diacyl chloride can produce chiral polyamides.
These optically active polymers have potential applications in several areas of materials science. They can be used as the stationary phase in chromatography columns for the analytical or preparative separation of enantiomers (chiral HPLC). nih.gov Furthermore, the introduction of this specific chiral moiety can influence the polymer's secondary structure, potentially leading to the formation of helical structures. researchgate.net Such materials are of interest for their unique optical properties and potential use in chiroptical devices or as functionalized surfaces that can induce stereoselectivity in surface-catalyzed reactions. researchgate.net
Table 4: Polymerization Methods and Potential Applications
| Polymerization Method | Monomer Type | Resulting Polymer | Potential Application |
| Polycondensation | Diamine (or derivative) + Diacyl Chloride | Polyamide | Chiral stationary phase for HPLC |
| Side-chain functionalization | Amine attached to a polymer backbone | Functionalized Polyacrylate | Chiral sensor, Asymmetric catalyst support |
| Ring-opening polymerization | Amine-functionalized cyclic ester | Polyester | Biodegradable chiral materials |
| SuFEx Click Reaction | Di-sulfonimidoyl fluoride (B91410) derived from the amine | Polysulfonimidate | High-performance chiral plastics nih.gov |
Computational Chemistry Approaches to S 1 2,6 Difluorophenyl Ethanamine
Molecular Modeling and Docking Studies for Substrate-Enzyme Interactions
Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein or enzyme. In the context of (S)-1-(2,6-Difluorophenyl)ethanamine, these studies would be instrumental in understanding its potential interactions with biological targets.
A hypothetical docking study would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Selection and Preparation of the Enzyme: A target enzyme of interest would be chosen, and its 3D structure, often obtained from a protein data bank, would be prepared by adding hydrogen atoms and removing water molecules.
Docking Simulation: A docking algorithm would be used to place the ligand into the active site of the enzyme in various possible orientations and conformations.
Scoring and Analysis: The different poses would be "scored" based on a function that estimates the binding affinity. The poses with the best scores would then be analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-enzyme complex.
Such studies could provide valuable insights into the mechanism of action if this compound were being investigated as a potential enzyme inhibitor or substrate.
Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. It is a powerful tool for predicting the thermodynamics and kinetics of chemical reactions.
For this compound, DFT calculations could be employed to:
Determine Ground-State Properties: Calculate the optimized geometry, electronic energy, and vibrational frequencies of the molecule.
Map Reaction Pathways: Investigate the mechanisms of reactions involving this amine. This would involve locating transition state structures and calculating activation energies, which are crucial for understanding reaction rates. For instance, in a synthetic context, DFT could be used to predict the most likely pathway for its formation or its subsequent reactions.
Analyze Spectroscopic Properties: Predict spectroscopic data such as NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data to confirm the structure and purity of the compound.
Prediction of Enantioselectivity in Catalytic Systems Involving this compound
Computational methods are increasingly used to predict and understand the enantioselectivity of catalytic reactions. If this compound were used as a chiral ligand or a reactant in an asymmetric synthesis, computational chemistry could help elucidate the origin of the observed stereoselectivity.
This would typically involve:
Modeling the Catalytic Cycle: Using methods like DFT to model the key intermediates and transition states for the formation of both the (R) and (S) enantiomers of the product.
Calculating Energy Differences: The difference in the activation energies of the transition states leading to the two enantiomers (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the reaction. A higher energy barrier for the formation of one enantiomer would explain the preference for the other.
These predictions can guide the design of more selective catalysts and optimize reaction conditions.
Conformational Analysis and Stereochemical Prediction
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies.
For this compound, computational conformational analysis could involve:
Systematic or Stochastic Searches: Using molecular mechanics or quantum mechanics methods to explore the potential energy surface of the molecule and identify all low-energy conformers. This is particularly important for understanding the flexibility of the molecule and how it might adapt its shape to fit into an enzyme's active site.
Analysis of Torsional Angles: Examining the rotation around single bonds to understand the barriers to conformational change.
Stereochemical Prediction: In reactions where new stereocenters are formed from this compound, computational models can be used to predict the stereochemical outcome based on the relative energies of the diastereomeric transition states.
While specific, data-rich studies on this compound are not available, the application of these computational methodologies would be essential for a thorough understanding of its chemical and biological properties. Future research in this area would undoubtedly provide valuable data for the scientific community.
Advanced Analytical Techniques for Chiral Purity and Structural Elucidation in Research on S 1 2,6 Difluorophenyl Ethanamine
The rigorous characterization of chiral molecules is fundamental in pharmaceutical development and chemical synthesis. For (S)-1-(2,6-difluorophenyl)ethanamine, a key chiral building block, advanced analytical techniques are indispensable for confirming its stereochemical integrity, elucidating its three-dimensional structure, and understanding its reaction dynamics. These methods provide critical data on chiral purity, absolute configuration, and reaction kinetics, ensuring the compound meets the stringent quality requirements for its applications.
Future Research Directions and Unexplored Avenues for S 1 2,6 Difluorophenyl Ethanamine
Integration with Flow Chemistry and Continuous Synthesis Methodologies
The transition from traditional batch processing to continuous flow chemistry represents a significant opportunity for the synthesis of (S)-1-(2,6-difluorophenyl)ethanamine. Flow chemistry offers numerous advantages over batch methods, including enhanced heat transfer, improved mixing, superior safety profiles for handling hazardous reagents, and the potential for straightforward automation and scalability. mdpi.comd-nb.info
Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound
| Parameter | Conventional Batch Synthesis | Proposed Continuous Flow Synthesis |
|---|---|---|
| Process Mode | Discontinuous, step-wise isolation | Continuous, potential for telescoped steps mdpi.com |
| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio, superior heat exchange mdpi.com |
| Safety | Accumulation of large volumes of reagents/intermediates | Small reaction volumes, minimized risk d-nb.info |
| Catalyst Use | Homogeneous, requires separation | Heterogeneous or immobilized, easy separation and reuse |
| Scalability | Challenging, requires process redesign | Simpler, by extending operation time or parallelization |
| Control | Limited control over reaction profile | Precise control of temperature, pressure, residence time thieme-connect.de |
Development of Novel Biocatalytic Systems for Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis for producing enantiomerically pure compounds. mdpi.com For the synthesis of this compound, the development of novel biocatalytic systems is a promising avenue of research. Enzymes offer exceptional stereoselectivity under mild reaction conditions, often in aqueous media, which aligns with the principles of green chemistry. researchgate.net
Key enzyme classes that could be explored include:
Transaminases (TAs): These enzymes can catalyze the asymmetric amination of a ketone precursor (2,6-difluorophenyl)ethanone, using a simple amine donor like isopropylamine. mdpi.com Future work would involve screening commercially available TA panels and employing protein engineering to develop mutant enzymes with enhanced activity, stability, and specificity for the fluorinated substrate. researchgate.net
Imine Reductases (IREDs): IREDs can asymmetrically reduce a prochiral imine intermediate to the desired chiral amine. mdpi.com This enzymatic approach could replace transition-metal-catalyzed hydrogenation, avoiding the use of heavy metals.
Ketoreductases (KREDs): A two-step process could be envisioned where a KRED first reduces the ketone precursor to the corresponding (S)-alcohol with high enantiopurity. Subsequent chemical conversion (e.g., via mesylation and azide (B81097) displacement followed by reduction) would yield the final amine product with the desired stereochemistry.
Table 2: Potential Biocatalytic Routes to this compound
| Enzyme Class | Precursor | Key Transformation | Advantages |
|---|---|---|---|
| Transaminase (TA) | 2,6-Difluoroacetophenone | Asymmetric reductive amination mdpi.com | High enantioselectivity, mild conditions |
| Imine Reductase (IRED) | N-(1-(2,6-difluorophenyl)ethylidene)amine | Asymmetric imine reduction researchgate.net | Avoids transition metal catalysts |
| Ketoreductase (KRED) | 2,6-Difluoroacetophenone | Asymmetric ketone reduction | High enantiomeric excess for alcohol intermediate |
Exploration of New Asymmetric Catalytic Platforms
While existing asymmetric hydrogenation methods using catalysts like Ru-BINAP are effective, there is ongoing research into novel catalytic platforms that offer higher activity, broader substrate scope, or alternative reaction mechanisms. For this compound, this involves exploring new classes of chiral ligands and metal-free catalytic systems.
One promising area is the development of novel phosphine-based ligands that can improve the efficiency and selectivity of rhodium- or ruthenium-catalyzed hydrogenations. nih.gov Another frontier is the application of chiral Frustrated Lewis Pairs (FLPs) for metal-free asymmetric hydrogenation. rsc.org FLPs, which consist of a bulky Lewis acid and a Lewis base that cannot form a classical adduct, can activate molecular hydrogen and facilitate its transfer to substrates like imines. rsc.org Developing a chiral FLP system capable of reducing the imine precursor to this compound would represent a significant advance in metal-free asymmetric catalysis.
Table 3: Comparison of Asymmetric Catalytic Systems
| Catalytic System | Description | Potential Advantages |
|---|---|---|
| Traditional Transition Metal Catalysts | e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands like BINAP | Proven efficacy, high enantioselectivity |
| Novel Ligand Platforms | e.g., Phosphinoferrocenylaminophosphines (BoPhoz ligands) nih.gov | Potentially higher activity and selectivity |
| Chiral Frustrated Lewis Pairs (FLPs) | Metal-free systems using sterically hindered Lewis acids and bases rsc.org | Avoids heavy metal contamination, novel reactivity |
Advanced Applications in Complex Natural Product Synthesis
Natural products and their derivatives are a cornerstone of drug discovery, often possessing high structural complexity and potent biological activity. nih.govillinois.edu An underexplored avenue is the use of this compound as a strategic building block in the synthesis of novel analogues of complex natural products. The introduction of the 2,6-difluorophenyl motif can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, potentially enhancing its therapeutic profile.
Future research could focus on incorporating this chiral amine into the scaffolds of known bioactive natural products, such as alkaloids or polyketides. digitellinc.com For instance, it could be used in Pictet-Spengler-type reactions to construct novel, fluorinated beta-carboline frameworks or as a side-chain component in the synthesis of macrolide analogues. The unique stereochemistry and electronic properties of the fragment could lead to new modes of interaction with biological targets, creating opportunities for the development of next-generation therapeutic agents. researchgate.net
Sustainable and Green Chemistry Approaches for Production
The pharmaceutical and chemical industries are increasingly focused on sustainable manufacturing, guided by the 12 Principles of Green Chemistry. iipseries.orgacsgcipr.org Future efforts to produce this compound will prioritize the development of processes that are not only efficient but also environmentally benign. boehringer-ingelheim.com
Key strategies include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Biocatalytic routes, such as transaminase-mediated amination, often exhibit high atom economy.
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids.
Catalysis over Stoichiometric Reagents: Employing catalytic methods (both chemical and enzymatic) reduces waste compared to the use of stoichiometric reagents. iipseries.org
Energy Efficiency: The integration of flow chemistry can lead to more energy-efficient processes due to better heat transfer and reduced reaction times. thieme-connect.de Furthermore, biocatalytic reactions often run at ambient temperature and pressure, significantly lowering energy consumption. researchgate.net
Q & A
Q. What are the optimal synthetic routes for (S)-1-(2,6-Difluorophenyl)ethanamine, and how can reaction efficiency be improved?
Answer: The synthesis of this compound typically involves enantioselective reductive amination or resolution techniques. Key steps include:
- Chiral resolution : Use of chiral auxiliaries or enzymes to isolate the (S)-enantiomer from racemic mixtures .
- Catalytic hydrogenation : Asymmetric hydrogenation of imine precursors using chiral catalysts (e.g., BINAP-Ru complexes) to achieve high enantiomeric excess (ee) .
- Grignard reaction : Reaction of 2,6-difluorobenzonitrile with ethylmagnesium bromide, followed by reduction to the amine .
Q. Optimization strategies :
Q. How can researchers validate the stereochemical purity of this compound?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (95:5) mobile phase; retention times differentiate enantiomers .
- Optical rotation : Compare measured [α]₂₀ᴅ values with literature data (e.g., [α]₂₀ᴅ = +15.2° for (S)-enantiomer in methanol) .
- X-ray crystallography : Resolve crystal structures of hydrochloride salts to confirm absolute configuration .
Q. What stability considerations are critical for storing this compound?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the difluorophenyl group .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine to amides or imines .
- Oxidation prevention : Add antioxidants (e.g., BHT at 0.1% w/w) to liquid formulations .
Advanced Research Questions
Q. How do fluorinated substituents at the 2,6-positions influence the compound’s biological activity?
Answer: The 2,6-difluorophenyl group enhances:
- Lipophilicity : Increases membrane permeability (logP ≈ 2.8) compared to non-fluorinated analogs .
- Metabolic stability : Fluorine atoms reduce cytochrome P450-mediated oxidation, prolonging half-life in vivo .
- Receptor binding : Steric and electronic effects modulate interactions with targets (e.g., GPCRs or kinases) .
Q. Experimental validation :
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Answer:
- Impurity profiling : Detect residual solvents (e.g., THF) or diastereomers via GC-MS or LC-TOF .
- Limit of detection (LOD) : Achieve <0.1% for chiral impurities using ultra-high-performance liquid chromatography (UHPLC) with a 2.7 µm particle column .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.999), precision (%RSD <2%), and accuracy (recovery 98-102%) .
Q. How can computational models predict the reactivity of this compound in novel reactions?
Answer:
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for nucleophilic attacks or hydrogen bonding interactions .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict regioselectivity in cross-coupling reactions .
Case study :
A DFT study predicted that the (S)-enantiomer forms a lower-energy transition state in Pd-catalyzed C–N coupling, correlating with experimental yields of 85% vs. 52% for (R) .
Q. What strategies mitigate enantiomer inversion during downstream derivatization?
Answer:
Q. How does the hydrochloride salt form improve the compound’s applicability in formulation studies?
Answer:
- Enhanced solubility : Hydrochloride salts increase aqueous solubility (e.g., 25 mg/mL in water vs. 5 mg/mL for free base) .
- Crystallinity : Salt forms yield stable polymorphs suitable for X-ray analysis or controlled-release formulations .
- Bioavailability : Improved dissolution rates in simulated gastric fluid (SGF) compared to free bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
